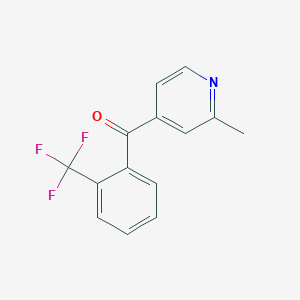
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine
説明
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine is a useful research compound. Its molecular formula is C14H10F3NO and its molecular weight is 265.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine is a chemical compound that has garnered attention due to its diverse biological activities, particularly in agrochemical and potential pharmaceutical applications. With a molecular formula of C12H10F3N and a molecular weight of 265.23 g/mol, this compound features a unique structure that enhances its efficacy in various biological contexts.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethylbenzoyl group at the 4-position. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits notable biological activity across several domains:
- Agrochemical Applications : This compound is particularly effective as an agrochemical agent, contributing to crop protection against pests. Its derivatives have been utilized in the formulation of pesticides that protect crops from various agricultural pests, thereby reducing crop losses and enhancing food security.
- Pharmaceutical Potential : Emerging research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmaceutical development. The structural characteristics that enhance its biological activity also suggest potential applications in treating diseases associated with inflammation.
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Inhibition of Androgen Receptors : Studies have shown that compounds similar to this compound can inhibit androgen receptors in prostate cancer cell lines, indicating potential use in cancer therapies targeting hormone-dependent tumors .
- Agrochemical Efficacy : The trifluoromethyl group enhances the compound's ability to penetrate plant tissues and interact with pest physiology, leading to effective pest control mechanisms.
Research Findings and Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Agrochemical Efficacy : In field trials, formulations containing this compound demonstrated significant reductions in pest populations compared to untreated controls, underscoring its utility in agricultural settings.
- Anti-inflammatory Activity : In vitro assays have indicated that derivatives of this compound exhibit dose-dependent inhibition of inflammatory markers in macrophage cultures, suggesting a mechanism for its proposed analgesic effects.
- Structure-Activity Relationship (SAR) : Research on related pyridine derivatives has established SAR profiles that guide the design of more potent analogs. For example, modifications at specific positions on the pyridine ring can lead to enhanced receptor binding and biological activity .
Comparative Analysis Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | Simpler structure; primarily used in agrochemicals |
| 4-Trifluoromethylbenzamide | C8H7F3N | Contains an amide functional group; different reactivity |
| 4-(Trifluoromethyl)phenylacetic acid | C9H8F3O2 | Carboxylic acid functional group; potential for different applications |
| 5-(Trifluoromethyl)pyrazole | C5H3F3N2 | Heterocyclic structure; used in pharmaceuticals |
特性
IUPAC Name |
(2-methylpyridin-4-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-8-10(6-7-18-9)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWIBRESXCOAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















